molecular formula C10H9BrO2 B14752426 3-(2-bromophenyl)-2-methyl-2-Propenoicacid

3-(2-bromophenyl)-2-methyl-2-Propenoicacid

Cat. No.: B14752426
M. Wt: 241.08 g/mol
InChI Key: HKIQRYVKZYPWRK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-2-methyl-2-Propenoicacid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-2-methyl-2-Propenoicacid can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 2-methyl-2-propenoic acid, followed by a Friedel-Crafts acylation reaction to introduce the bromophenyl group . The reaction conditions typically involve the use of a brominating agent like diethyl dibromomalonate and a catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-2-methyl-2-Propenoicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylpropenoic acid derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-bromophenyl)-2-methyl-2-propenoic acid, while reduction could produce 3-phenyl-2-methyl-2-propenoic acid.

Scientific Research Applications

3-(2-bromophenyl)-2-methyl-2-Propenoicacid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-2-methyl-2-Propenoicacid involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. The propenoic acid moiety can undergo conjugation reactions, affecting the compound’s overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-2-methyl-2-Propenoicacid: Similar structure but with a chlorine atom instead of bromine.

    3-(2-fluorophenyl)-2-methyl-2-Propenoicacid: Contains a fluorine atom, leading to different reactivity and properties.

    3-(2-iodophenyl)-2-methyl-2-Propenoicacid: Features an iodine atom, which can significantly alter its chemical behavior.

Uniqueness

3-(2-bromophenyl)-2-methyl-2-Propenoicacid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(E)-3-(2-bromophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H9BrO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+

InChI Key

HKIQRYVKZYPWRK-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1Br)/C(=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.